molecular formula C16H18F3N3O B2951634 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide CAS No. 1448136-87-5

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide

Cat. No.: B2951634
CAS No.: 1448136-87-5
M. Wt: 325.335
InChI Key: JVLMZIUZILFGNH-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a synthetic organic compound with notable applications in scientific research and industry. The presence of both a phenyl group and a trifluoromethyl group within its structure provides it with unique chemical properties, making it an intriguing molecule for various experimental and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide, a series of organic reactions are typically employed:

  • Step 1 Synthesis of 2-phenylbutanoic acid.: This compound can be synthesized from benzene and butanoic acid through Friedel-Crafts acylation.

  • Step 2 Formation of the amide linkage.: The carboxyl group of 2-phenylbutanoic acid is activated by reaction with a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the corresponding amide bond with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

  • Step 3 Incorporation of the trifluoromethyl group.: This can be achieved through selective substitution reactions under anhydrous and controlled temperature conditions.

Industrial Production Methods

Industrial-scale synthesis often mirrors laboratory methods but requires optimization for larger batches, including the use of more efficient reactors and purification techniques, such as continuous flow reactors and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation at the phenyl group, introducing hydroxyl groups or other functionalities.

  • Reduction: The compound's amide group can be reduced to an amine under suitable conditions, such as catalytic hydrogenation.

  • Substitution: The trifluoromethyl group can engage in various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

  • Reducing agents: Like lithium aluminium hydride or palladium-catalyzed hydrogenation.

  • Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products Formed

Depending on the reaction type, products might include phenolic derivatives, amines, or substituted trifluoromethyl analogs.

Scientific Research Applications

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide finds use across several domains:

  • Chemistry: As a reagent in synthetic organic chemistry due to its reactive trifluoromethyl and phenyl groups.

  • Biology: For potential bioactivity studies, including its interactions with biological macromolecules.

  • Medicine: Investigated for potential therapeutic properties, possibly as a precursor for drugs targeting specific molecular pathways.

  • Industry: Utilized in the development of new materials and as a component in specialized polymers due to its structural uniqueness.

Mechanism of Action

The compound's effects can be attributed to:

  • Molecular targets: Likely interacting with proteins and enzymes through its phenyl and pyrazolyl groups.

  • Pathways involved: It may modulate pathways involving signal transduction, enzyme inhibition, or molecular recognition.

Comparison with Similar Compounds

When compared with other compounds featuring phenyl and trifluoromethyl groups, 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is distinguished by its specific combination of functional groups and the positioning of the pyrazolyl ring.

Similar Compounds

  • 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide: – Different central chain length.

  • 2-(trifluoromethyl)phenylbutanoic acid: – No pyrazolyl group.

  • 1-phenyl-3-(trifluoromethyl)-1H-pyrazole: – Lacks the butanamide linkage.

This uniqueness positions it as a versatile molecule for diverse research and industrial applications, continually evolving as we explore its full potential.

Properties

IUPAC Name

2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-2-13(12-6-4-3-5-7-12)15(23)20-9-11-22-10-8-14(21-22)16(17,18)19/h3-8,10,13H,2,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLMZIUZILFGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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